Thermodynamic Stability: Menthone vs. Isomenthone Equilibrium Ratio
Menthone is thermodynamically more stable than its diastereomer isomenthone by 4.34 kcal mol⁻¹, establishing menthone as the thermodynamic product at equilibrium [1]. When equilibrated at room temperature, the isomenthone content reaches 29% of the total menthone/isomenthone mixture [2]. This equilibrium shift has direct implications for procurement: commercial samples with unspecified storage history may contain varying proportions of isomenthone due to epimerization.
| Evidence Dimension | Thermodynamic stability |
|---|---|
| Target Compound Data | Menthone is more stable by 4.34 kcal mol⁻¹; equilibrium composition at room temperature: menthone 71%, isomenthone 29% |
| Comparator Or Baseline | Isomenthone: less stable isomer; forms 29% of equilibrium mixture |
| Quantified Difference | ΔG = 4.34 kcal mol⁻¹ favoring menthone; equilibrium ratio menthone:isomenthone ≈ 71:29 at room temperature |
| Conditions | MM2 molecular mechanics minimization calculation; room temperature equilibration of natural essential oil constituents |
Why This Matters
This quantifies the inherent thermodynamic driving force toward isomenthone epimerization, informing storage stability expectations and the necessity of specifying enantiomeric purity in procurement documents.
- [1] Imperial College London. Mod:ms7109 module1 — Menthone and Isomenthone Conformational Analysis. November 24, 2011. View Source
- [2] Menthone - Alchetron, The Free Social Encyclopedia. August 18, 2017. View Source
